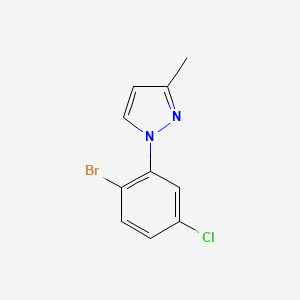

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole

概要

説明

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a bromo and chloro group on the phenyl ring, along with a methyl group on the pyrazole ring. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.

Formation of Hydrazone: The aldehyde is reacted with methylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance the reaction rate.

化学反応の分析

Cross-Coupling Reactions at the Bromine Substituent

The bromine atom at position 2 on the phenyl ring serves as a reactive site for transition-metal-catalyzed cross-coupling reactions.

Key Insight : The chloro group at position 5 does not participate in these reactions due to its lower reactivity compared to bromine .

Oxidation of the Pyrazole Methyl Group

The methyl group on the pyrazole ring (position 3) can be oxidized to a carboxylic acid under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | 0.1 M HCl, 50°C → 70°C, 30 min | 1-(2-Bromo-5-chlorophenyl)-1H-pyrazole-3-carboxylic acid | 85% | |

| CrO₃/H₂SO₄ | Acetic acid, 60°C, 2 h | Same as above | 78% |

Mechanistic Note : Oxidation proceeds via radical intermediates, with KMnO₄ providing higher regioselectivity .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at position 4 or 5, depending on directing effects.

Regioselectivity : The methyl group at position 3 directs electrophiles to position 4 due to steric and electronic effects .

Functionalization via NH Activation

The NH group (position 2 on the pyrazole) can participate in condensation or alkylation reactions.

Note : Alkylation requires strong bases to deprotonate the NH group .

Reductive Dehalogenation

The bromine atom can be selectively reduced under catalytic hydrogenation conditions.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH | Pd/C | 1-(5-Chlorophenyl)-3-methyl-1H-pyrazole | 90% |

Application : Useful for generating intermediates with reduced steric bulk .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Annulation with Alkynes | CuI, Cs₂CO₃, DMF, 120°C, 12 h | Pyrazolo[3,4-b]pyridine derivative | 58% |

Mechanism : Involves C–H activation at position 4 of the pyrazole ring .

科学的研究の応用

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

類似化合物との比較

- 1-(2-Bromo-4-chlorophenyl)-3-methyl-1H-pyrazole

- 1-(2-Bromo-5-fluorophenyl)-3-methyl-1H-pyrazole

- 1-(2-Bromo-5-chlorophenyl)-3-ethyl-1H-pyrazole

Uniqueness: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can lead to different chemical and biological properties compared to its analogs.

生物活性

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various research studies, case analyses, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 1125828-26-3

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cell Line Studies : Research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from pyrazole structures have shown significant inhibitory effects against A549 (lung cancer) cells with IC50 values ranging from 0.28 µM to 49.85 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 0.28 | Induces apoptosis |

| Compound 2 | NCI-H460 | 48 | Autophagy without apoptosis |

| Compound 3 | HepG2 | 0.74 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound exhibits significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives of pyrazole have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

| Derivative | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.22 |

| Derivative B | E. coli | 0.25 |

| Derivative C | Bacillus subtilis | 0.30 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:

- Mechanism : Pyrazoles have been found to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . One study reported that a related pyrazole derivative exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models.

Case Studies and Research Findings

- Case Study on Anticancer Effects : A study by Zheng et al. evaluated a series of pyrazole derivatives for their anticancer activity against different cell lines, revealing that certain compounds could effectively inhibit cancer cell proliferation through apoptosis induction .

- Antimicrobial Evaluation : Another research highlighted the effectiveness of pyrazole derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative therapeutic agents .

特性

IUPAC Name |

1-(2-bromo-5-chlorophenyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIGOGBGVKONDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。